molecular formula C15H26N2O2 B14168402 N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide CAS No. 5288-76-6

N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide

Cat. No.: B14168402
CAS No.: 5288-76-6
M. Wt: 266.38 g/mol
InChI Key: XCKBJSLYKFXNRJ-UHFFFAOYSA-N
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Description

N~2~,N~2~-Di(propan-2-yl)bicyclo[221]heptane-2,3-dicarboxamide is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core. Subsequent functionalization steps introduce the di(propan-2-yl) groups and the dicarboxamide moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dicarboxamide groups to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but may include the use of acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N2,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key proteins or signaling pathways relevant to the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: The parent compound, known for its rigid structure.

    Camphene: A bicyclic monoterpene with similar structural features.

    Norbornane: Another bicyclic compound with a similar carbon skeleton.

Uniqueness

N~2~,N~2~-Di(propan-2-yl)bicyclo[22

Properties

CAS No.

5288-76-6

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

3-N,3-N-di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide

InChI

InChI=1S/C15H26N2O2/c1-8(2)17(9(3)4)15(19)13-11-6-5-10(7-11)12(13)14(16)18/h8-13H,5-7H2,1-4H3,(H2,16,18)

InChI Key

XCKBJSLYKFXNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1C2CCC(C2)C1C(=O)N

Origin of Product

United States

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